molecular formula C9H10O5 B031716 Syringic acid CAS No. 530-57-4

Syringic acid

Cat. No.: B031716
CAS No.: 530-57-4
M. Wt: 198.17 g/mol
InChI Key: JMSVCTWVEWCHDZ-UHFFFAOYSA-N
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Description

Syringic acid, also known as 3,5-dimethoxy-4-hydroxybenzoic acid, is a naturally occurring phenolic compound. Its chemical formula is C9H10O5, and its molecular weight is 198.18 g/mol. This compound is commonly found as a plant metabolite . It can be isolated from various plant sources, including Ardisia elliptica and Schumannianthus dichotomus.

Mechanism of Action

Target of Action

Syringic acid (SA) is a natural phenolic compound found in medicinal herbs and dietary plants . It has been identified as a neuroprotective agent for neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) . SA has been shown to play a significant role in excitatory neurotransmitters . It also interacts with the AMPK/PGC-1α/FNDC5 and CREB/BDNF signaling pathways .

Mode of Action

SA exhibits a range of therapeutic potentials due to its anti-oxidative, chemoprotective, anti-angiogenic, anti-glycating, anti-proliferative, anti-hyperglycaemic, anti-endotoxic, anti-microbial, anti-inflammatory, anti-diabetic, and anti-depressant properties . It interacts with its targets, leading to a reduction in reactive oxygen radicals (ROS), which cause cell damage and oxidative stress . This interaction results in the alleviation of behavioral dysfunctions .

Biochemical Pathways

SA is biosynthesized by the shikimic acid pathway in plants . In the central and peripheral nervous system, SA has been shown to affect the AMPK/PGC-1α/FNDC5 and CREB/BDNF signaling pathways . These pathways are crucial for neurological function, and their modulation by SA can help manage neurological dysfunction or behavioral impairments .

Pharmacokinetics

The pharmacokinetics of SA have been studied in rats . The study showed that SA has good bioavailability and a prolonged half-life compared to other compounds . The administration and proper dose of SA could be crucial factors for the effective treatment of neurological diseases .

Result of Action

SA treatment may help manage neurological dysfunction or behavioral impairments with antioxidant, anti-inflammatory properties . It has been demonstrated that SA alleviates neurodegenerative disease via anti-oxidant and anti-inflammatory properties . Furthermore, it has been shown to improve short and long-term learning and memory, as well as cognitive impairments .

Biochemical Analysis

Biochemical Properties

Syringic acid has been found to have potentially useful properties such as anti-oxidant, anti-microbial, anti-inflammation, anti-cancer, and anti-diabetic . It can be enzymatically polymerized. Laccase and peroxidase induced the polymerization of this compound to give a poly (1,4-phenylene oxide) bearing a carboxylic acid at one end and a phenolic hydroxyl group at the other .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In gastric cancer cell line (AGS), this compound-treated cells developed anti-cancer activities by losing mitochondrial membrane potential, cell viability, and enhancing intracellular reactive oxygen species . It also selectively developed apoptosis in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress gastric cancer cell proliferation, inflammation, and induce apoptosis by upregulating mTOR via AKT signaling pathway . It also selectively developed apoptosis in a dose-dependent manner via enhanced regulation of caspase-3, caspase-9 and Poly ADP-ribose Polymerase (PARP) whereas decreasing the expression levels of p53 and BCL-2 .

Temporal Effects in Laboratory Settings

In the central and peripheral nervous system, this compound has been shown to play a significant role in excitatory neurotransmitters and alleviate behavioral dysfunctions . It has been suggested that the antioxidant effect of this compound may protect from chronic visceral diseases as well as neurotraumatic and neurodegenerative diseases .

Metabolic Pathways

This compound is involved in the shikimic acid pathway in plants . An O-methyltransferase from Desulfuromonas acetoxidans (DesA OMT), which preferentially catalyzes a methyl transfer reaction on the meta-hydroxyl group of catechol analogues, was identified .

Subcellular Localization

One study indicated that HvANS, a gene closely related to the synthesis of this compound, was found in the cell membrane .

Preparation Methods

Synthetic Routes: Syringic acid can be synthesized through various methods. One common approach involves the hydrolysis and demethylation of 3,4,5-trimethoxybenzoic acid in 20% sulfuric acid. The resulting compound is this compound .

Industrial Production: While this compound is not produced on an industrial scale, its availability from natural sources and synthetic routes makes it accessible for research and applications.

Chemical Reactions Analysis

Reactivity: Syringic acid undergoes several types of reactions:

    Oxidation: It can be oxidized to form quinones or other derivatives.

    Reduction: Reduction reactions yield products with fewer oxygen atoms.

    Substitution: Substituents can be added or replaced on the aromatic ring.

    Esterification: this compound can react with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Acid chlorides or anhydrides.

    Esterification: Alcohols and acid catalysts.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction produces demethylated derivatives.

Scientific Research Applications

Syringic acid has diverse applications in scientific research:

    Chemistry: It serves as a model compound for studying phenolic acids and their reactivity.

    Biology: Researchers investigate its antioxidant properties and potential health benefits.

    Medicine: This compound shows antibacterial and antifungal effects.

    Industry: Although not widely used industrially, its availability makes it valuable for chemical synthesis.

Comparison with Similar Compounds

Syringic acid shares similarities with other phenolic acids, such as gallic acid and vanillic acid. its unique combination of methoxy and hydroxy groups distinguishes it from its counterparts.

Properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzoic acid
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InChI

InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMSVCTWVEWCHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
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Related CAS

64887-60-1 (copper(+2)[1:1] salt)
Record name Syringic acid
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DSSTOX Substance ID

DTXSID0060191
Record name Syringic acid
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Molecular Weight

198.17 g/mol
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Physical Description

Light brown powder; [Sigma-Aldrich MSDS], Solid
Record name 3,5-Dimethoxy-4-hydroxybenzoic acid
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Boiling Point

440.00 °C. @ 760.00 mm Hg
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Vapor Pressure

0.00000291 [mmHg]
Record name 3,5-Dimethoxy-4-hydroxybenzoic acid
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CAS No.

530-57-4
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Melting Point

206 - 209 °C
Record name Syringic acid
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Synthesis routes and methods I

Procedure details

As it is shown in Table 1.4, in the case of vanillic acid, homovanillic acid and acetovanillon, average initial concentrations of ca. 60 ppm, ca. 25 ppm and ca. 5 ppm, respectively, were found. After treatment in the reactor, the concentrations of all three species were reduced to a level around or under the detection limit (1-2 ppm) for the analysis. Similar results were obtained for syringic acid, acetosyringon and syringol, for which average initial concentrations of ca. 45 ppm, ca. 28 ppm and ca. 7 ppm, respectively, were found, whereas the concentrations after treatment in the reactor were all around or under the analytical detection limit of 1-2 ppm.
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Synthesis routes and methods II

Procedure details

106 g (0.5 mole) of TMBA, 66 g (1.6 mole) of soda in pellets in 200 g of ethylene glycol, are heated under nitrogen. Solution is complete towards 160° C. Distillation commences and stops at the end of 30 minutes, at around 195° C. This temperature is held for 30 minutes. After cooling under nitrogen, it is diluted with 1 l of water and acidified to pH 3 with 170 ml of 10 N sulphuric acid, with heating to bring it to reflux. It is then cooled and left to crystallize for 1 hour. By filtration, 163.3 g of moist, crude product are isolated and this recrystallized in 900 ml of water. After washing and drying, 76.4 g of recrystallized syringic acid are obtained, namely a yield of 77.2% with respect to the TMBA. The acid obtained has a melting point of 210° C. Analysis by liquid-liquid chromatography indicates that it contains less than 1% of residual TMBA and that it is free of 3-hydroxy 4,5-dimethoxybenzoic acid and of dihydroxymonomethoxybenzoic acid.
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Yield
77.2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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